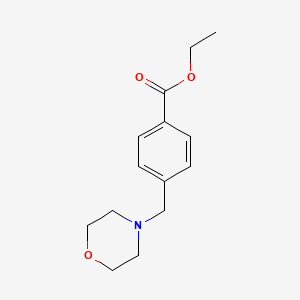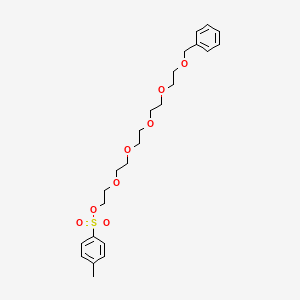![molecular formula C15H10N4O B3096921 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 129227-28-7](/img/structure/B3096921.png)
1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
概要
説明
1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
作用機序
Target of Action
The primary target of 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with PCAF by binding to its active site . This interaction inhibits the function of PCAF, thereby affecting the acetylation of histones and other proteins, which in turn influences gene expression .
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways related to gene expression. By altering the acetylation status of histones and other proteins, this compound can influence the transcription of genes involved in cell growth, differentiation, and apoptosis .
Pharmacokinetics
Molecular docking and pharmacokinetic studies suggest that this compound has good druggability .
Result of Action
The inhibition of PCAF by this compound leads to changes in gene expression. This can result in the suppression of cell growth and induction of apoptosis, which explains its potential anticancer activity . Furthermore, this compound has shown antimicrobial activity, particularly against P. aeruginosa .
生化学分析
Biochemical Properties
It has been found to possess significant anticancer activity .
Cellular Effects
1-Phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has shown effectiveness towards various types of cancer cells, including leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines . It influences cell function by interacting with cellular pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
準備方法
The synthesis of 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one typically involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of aromatic nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors .
化学反応の分析
1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic nucleophilic substitution reactions are common, where the chlorine atom in the precursor is replaced by different nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
類似化合物との比較
1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one can be compared with other similar compounds such as:
1,2,4-triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
1,2,4-triazino[4,3-a]quinoxalines: These compounds have an additional nitrogen atom in the ring system, which can alter their chemical and biological properties.
1,2,4-triazolo[4,3-c]quinazolines: These compounds have a different ring fusion pattern, which can affect their reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
特性
IUPAC Name |
1-phenyl-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-15-14-18-17-13(10-6-2-1-3-7-10)19(14)12-9-5-4-8-11(12)16-15/h1-9H,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTCOOOGTSGZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate](/img/structure/B3096845.png)




![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B3096882.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)

![Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3096894.png)

![2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B3096913.png)

![(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3096930.png)
